8-cyclopropyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one
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Overview
Description
8-cyclopropyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitumor, antibacterial, and CNS depressive properties .
Mechanism of Action
Target of Action
The primary targets of 8-cyclopropyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one are various kinases, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play crucial roles in cell signaling pathways, and their dysregulation is often associated with various types of cancers .
Mode of Action
The compound interacts with its targets by inhibiting their activity, thereby disrupting the signaling pathways they are involved in . This leads to changes in cellular processes such as cell proliferation and survival, which are often dysregulated in cancer cells .
Biochemical Pathways
The affected pathways include those regulated by the aforementioned kinases. For instance, the phosphatidylinositol-3 kinase pathway, which is involved in cell survival and growth, and the p38 mitogen-activated protein kinase pathway, which plays a role in cellular responses to stress and inflammation . The downstream effects of these pathway disruptions include reduced cell proliferation and survival, leading to the potential for tumor growth inhibition .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of kinase activity, disruption of cell signaling pathways, and potential reduction in cell proliferation and survival . These effects could potentially lead to the inhibition of tumor growth in various types of cancers .
Action Environment
For instance, the compound’s dehydrogenation to give C5–C6 unsaturated compounds, usually with higher activity, can be achieved by irradiating at 450 or 365 nm in DMSO, in the presence of air, and at room temperature .
Preparation Methods
The synthesis of 8-cyclopropyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the formation of the pyrido[2,3-d]pyrimidine ring system can be confirmed by NMR spectroscopy and IR spectral data . Additionally, microwave-assisted synthesis has been employed to obtain N-substituted derivatives of pyrido[2,3-d]pyrimidin-7(8H)-ones .
Chemical Reactions Analysis
8-cyclopropyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, an autocatalytic photochemical dehydrogenation process can be performed by irradiating the compound at specific wavelengths in the presence of air and at room temperature . This process does not require any external photosensitizer. The compound can also undergo substitution reactions with different reagents to form various derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it serves as a scaffold for developing biologically active compounds with antitumor, antibacterial, and CNS depressive activities . It is also used in the synthesis of novel derivatives for potential therapeutic applications. Additionally, the compound’s unique structure makes it a valuable tool in studying molecular interactions and pathways in biological systems .
Comparison with Similar Compounds
8-cyclopropyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine These compounds share similar structural features and biological activities but differ in their specific substituents and functional groups
Properties
IUPAC Name |
8-cyclopropyl-4-methoxypyrido[2,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-11-8-4-5-9(15)14(7-2-3-7)10(8)12-6-13-11/h4-7H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MACHTJNCZBUZLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1C=CC(=O)N2C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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